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molecular formula C9H10BrN3O2S B2826133 Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate CAS No. 1124383-00-1

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

Cat. No. B2826133
M. Wt: 304.16
InChI Key: KIEUKZNLWJFVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609687B2

Procedure details

To a solution of 2-amino-3-bromopyridine (50.0 g, 289 mmol, 1 equiv) in dichloromethane (500 mL) was added dropwise ethoxycarbonyl isothiocyanate (39.0 g, 297 mmol, 1.03 equiv) at room temperature. After 2 h, dichloromethane was removed in vacuo to provide crude ethyl[(3-bromopyridin-2-yl)carbamothioyl]carbamate (88 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH3:10]>ClCCl>[CH2:9]([O:11][C:12](=[O:13])[NH:14][C:15](=[S:16])[NH:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=CC=C1Br
Name
Quantity
39 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dichloromethane was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(NC(NC1=NC=CC=C1Br)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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